Thymic factor, circulating
Overview
Description
Thymulin, also known as thymic factor, is a naturally occurring peptide hormone primarily produced by the thymus gland. It was first described by Bach in 1977. Thymulin plays a crucial role in modulating immune function and regulating the maturation and differentiation of T-cells. It requires zinc for its biological activity and has a peptide sequence of H-Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymulin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected to yield the active peptide .
Industrial Production Methods: Industrial production of thymulin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. Quality control measures, including mass spectrometry and amino acid analysis, are employed to ensure the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thymulin primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotection and cleavage from the resin
Major Products: The major product of thymulin synthesis is the active peptide hormone itself. No significant by-products are formed under controlled synthetic conditions .
Scientific Research Applications
Thymulin has been extensively studied for its therapeutic potential in various immune-related disorders and conditions. Some of its key applications include:
Immunomodulation: Thymulin helps regulate the proliferation, differentiation, and function of T-cells, thereby modulating immune activity.
Anti-inflammatory Effects: Thymulin has been shown to downregulate the release of inflammatory mediators such as cytokines and chemokines, and upregulate anti-inflammatory factors like interleukin-10.
Neuroprotection: Thymulin exhibits neuroprotective effects by modulating the release of anti-inflammatory mediators in the central nervous system.
Therapeutic Applications: Thymulin has been studied for its use in treating immunodeficiency disorders, such as primary immunodeficiency syndromes and acquired immunodeficiency syndrome.
Mechanism of Action
Thymulin exerts its effects by interacting with specific receptors on immune cells, particularly T lymphocytes. By binding to its receptors, thymulin helps regulate the proliferation, differentiation, and function of T cells. It also modulates the release of inflammatory mediators and upregulates anti-inflammatory factors. The molecular targets and pathways involved include the regulation of transcription factors and mediators such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Thymulin is unique in its dual role as an immunomodulatory and neuroprotective agent. Similar compounds include:
Thymosin Alpha-1: Another thymic peptide involved in immune regulation, but primarily known for its antiviral and anticancer properties.
Thymopoietin: A thymic hormone that also plays a role in T-cell differentiation but has distinct structural and functional properties compared to thymulin.
Thymic Humoral Factor: Another thymic peptide with immunoregulatory functions, but with different molecular targets and mechanisms of action
Thymulin stands out due to its specific peptide sequence and its ability to modulate both immune and neuroendocrine functions.
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFNDDBLJFPEAN-BPSSIEEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N12O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213801 | |
Record name | Nonathymulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63958-90-7 | |
Record name | Nonathymulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonathymulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NONATHYMULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.